molecular formula C7H11NO B3248695 (1s)-1-(2-Furyl)propylamine CAS No. 188772-69-2

(1s)-1-(2-Furyl)propylamine

Cat. No.: B3248695
CAS No.: 188772-69-2
M. Wt: 125.17 g/mol
InChI Key: DCBLXBXPRKTLCL-LURJTMIESA-N
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Description

(1S)-1-(2-Furyl)propylamine is a chiral amine derivative featuring a furan ring attached to a propylamine backbone. The furan moiety, a five-membered aromatic heterocycle with an oxygen atom, confers unique electronic and steric properties to the compound. The stereochemistry at the C1 position (S-configuration) likely influences its interactions with biological targets, as seen in enantiomer-specific activities of similar compounds .

Properties

IUPAC Name

(1S)-1-(furan-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-2-6(8)7-4-3-5-9-7/h3-6H,2,8H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBLXBXPRKTLCL-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s)-1-(2-Furyl)propylamine typically involves the reaction of 2-furylcarbinol with ammonia or an amine under specific conditions. One common method includes the use of a reducing agent such as lithium aluminum hydride to facilitate the conversion of the intermediate compound to the desired amine .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes, where the furan ring is selectively reduced in the presence of a catalyst such as palladium on carbon. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1s)-1-(2-Furyl)propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1s)-1-(2-Furyl)propylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1s)-1-(2-Furyl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and engage in π-π interactions with aromatic residues in proteins, influencing their activity and function. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural analogues, their substituents, and physicochemical properties:

Compound Name Substituent/Backbone Modification Molecular Weight (g/mol) Key Properties/Applications Reference
(1S)-1-(2-Furyl)propylamine 2-Furyl group, propylamine, S-configuration ~139.2 (estimated) Potential chiral intermediate; furan’s electron-rich nature may enhance binding to biological targets. -
(S)-1-(5-Methylfuran-2-yl)propylamine 5-Methylfuran substitution ~153.2 Increased lipophilicity vs. unsubstituted furan; used in medicinal chemistry for heterocyclic diversity .
(1S)-1-(3,5-Difluorophenyl)propylamine 3,5-Difluorophenyl group ~215.7 Enhanced metabolic stability; pharmaceutical intermediate (e.g., kinase inhibitors) .
2-Phenylpropylamine Phenyl group (non-heterocyclic) ~135.2 Higher lipophilicity than furan derivatives; used in CNS-active compounds .
1-(6-Methoxypyridin-3-yl)propylamine Methoxypyridinyl group ~180.2 Pyridine’s basic nitrogen improves solubility; intermediate for antiarrhythmic drugs .

Key Research Findings

  • Enzyme Interactions : Propylamine chain length affects enzyme binding. For example, in K42A-PchB variant studies, propylamine partially restored activity compared to shorter-chain amines, highlighting the importance of alkyl chain length in rescue experiments .
  • Cytotoxicity in Anthraquinones: Propylamine-substituted anthraquinones demonstrated reduced cytotoxicity compared to ethylamine analogues, emphasizing the trade-off between chain length and bioactivity .

Biological Activity

(1S)-1-(2-Furyl)propylamine is an organic compound that features a propylamine chain connected to a 2-furyl group. This unique structure contributes to its potential biological activities, including neuroprotective effects, antimicrobial properties, and interactions with various biological macromolecules. This article explores the compound's biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Propylamine Chain : Contributes to its amine characteristics.

These structural features enable this compound to engage in hydrogen bonding and π-π interactions with aromatic residues in proteins, influencing their activity and function.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that furyl-containing compounds may protect neuronal cells from oxidative stress, potentially making this compound a candidate for neuroprotective therapies.
  • Antimicrobial Properties : Investigations into its antimicrobial potential have shown promise, indicating that it may inhibit the growth of certain pathogens.
  • Interaction with Enzymes : The compound can modulate biochemical pathways by interacting with specific enzymes or receptors, influencing cellular processes.

The mechanism of action involves the compound's ability to form hydrogen bonds and engage in π-π interactions with proteins. This can lead to modulation of enzyme activity and influence various signaling pathways within cells.

Synthesis Methods

The synthesis of this compound typically involves:

  • Reduction Reactions : Commonly using lithium aluminum hydride to convert 2-furylcarbinol into the desired amine.
  • Catalytic Hydrogenation : Utilizing catalysts such as palladium on carbon for high yield and purity in industrial applications.

Research Findings and Case Studies

Recent studies have highlighted the following findings regarding this compound:

  • Neuroprotective Studies : Research has indicated that compounds with furyl groups can mitigate neuronal damage caused by oxidative stress, suggesting therapeutic applications in neurodegenerative diseases.
StudyFindings
NeuroprotectionProtects neuronal cells from oxidative stress
Antimicrobial ActivityInhibits growth of specific pathogens
Enzyme InteractionModulates enzymatic activity through binding

Comparative Analysis with Similar Compounds

Several compounds share structural features with this compound. The following table summarizes their unique aspects:

Compound NameStructure FeaturesUnique Aspects
3-(2-Furyl)propylamineSimilar amine structure with a furyl groupPotentially different biological activity
3-Furan-2-yl-1-methyl-propylamineMethyl substitution on the propyl chainAltered lipophilicity affecting bioactivity
5-(2-Furyl)-3-amino-3-pentanolLonger carbon chain and additional hydroxylMay exhibit different solubility properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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